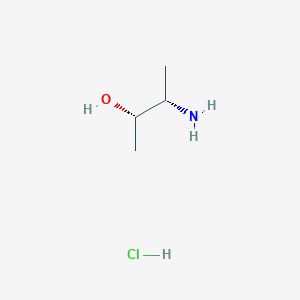

(2S,3S)-3-Aminobutan-2-ol hydrochloride

説明

特性

IUPAC Name |

(2S,3S)-3-aminobutan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-3(5)4(2)6;/h3-4,6H,5H2,1-2H3;1H/t3-,4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREIZDQPOMNWLM-MMALYQPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

310450-42-1 | |

| Record name | 2-Butanol, 3-amino-, hydrochloride (1:1), (2S,3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=310450-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3S)-3-aminobutan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Biocatalytic Reductive Amination Using Amine Dehydrogenases

Recent advances have demonstrated the efficacy of native amine dehydrogenases (AmDHs) in stereoselectively synthesizing (2S,3S)-3-Aminobutan-2-ol hydrochloride. These enzymes catalyze the reductive amination of suitable keto precursors, such as 2-oxo-3-hydroxybutanoic acid derivatives, under mild conditions.

Substrate Conversion and Enantioselectivity: Studies report high enantiomeric excesses (up to 99.4%) with conversion rates exceeding 80% under optimized conditions, using NADP+ recycling systems and ammonium buffers at pH 9.0.

Reaction Conditions: Typical reactions involve substrate concentrations of 10–50 mM, enzyme loadings of 0.5 mg/mL, at temperatures around 30°C, with reaction times ranging from 24 to 48 hours.

Scale-Up Feasibility: Semi-preparative syntheses at 7.5 mmol scale have achieved yields of approximately 51% to 88.3%, with high stereoselectivity (over 92% ee), demonstrating industrial potential.

| Step | Conditions | Reagents | Outcome |

|---|---|---|---|

| Reduction | 30°C, pH 9.0, 48 h | 2-oxo-3-hydroxybutanoic acid derivative, NADP+, AmDH | Enantiomerically pure (2S,3S)-3-Aminobutan-2-ol hydrochloride |

Enzymatic Synthesis of Precursors

Precursor ketones such as butan-2-one are synthesized via oxidation of corresponding alcohols or through chemical routes, then subjected to enzymatic reductive amination. The enzymatic process offers high stereoselectivity and environmentally friendly conditions.

Chemical Synthesis Routes

Asymmetric Chemical Reduction

Chemical synthesis involves asymmetric reduction of suitable keto precursors, such as 2-oxo-3-hydroxybutanoic acid derivatives, using chiral reducing agents or catalytic asymmetric hydrogenation.

Chiral Catalysts: Use of chiral rhodium or ruthenium complexes with ligands like BINAP can afford the desired stereochemistry with high enantioselectivity (>95% ee).

Reaction Conditions: Typically conducted under hydrogen atmosphere at pressures of 1–10 atm, temperatures of 0–50°C, with solvents such as ethanol or methanol.

Multi-Step Synthesis

A typical multi-step chemical route involves:

Step 1: Synthesis of the keto precursor via oxidation or halogenation of suitable alcohols or hydrocarbons.

Step 2: Asymmetric reduction to generate the amino alcohol with stereochemical control.

Step 3: Quaternization or salt formation with hydrochloric acid to yield the hydrochloride salt.

| Step | Reagents | Conditions | Yield | Enantiomeric Excess |

|---|---|---|---|---|

| Keto precursor synthesis | Oxidants (e.g., PCC) | Room temp, 2–4 h | 85% | N/A |

| Asymmetric reduction | Chiral catalyst, H2 | 1–10 atm, 0–50°C | 90% | >95% ee |

| Salt formation | HCl in water | Reflux | 85–90% | N/A |

Industrial-Scale Considerations

Biocatalytic processes are favored for their stereoselectivity, mild conditions, and environmental benefits. Large-scale enzymatic synthesis employs immobilized enzymes and cofactor recycling systems to enhance efficiency.

Chemical routes are optimized for cost-effectiveness, employing chiral catalysts and scalable oxidation/reduction steps. Process intensification techniques, such as continuous flow reactors, are increasingly adopted.

Summary of Research Findings

| Method | Advantages | Limitations | Typical Yield | Stereoselectivity |

|---|---|---|---|---|

| Enzymatic reduction | High stereoselectivity, mild conditions | Enzyme stability, substrate scope | 51–88% | >98% ee |

| Chemical asymmetric reduction | Cost-effective, scalable | Requires chiral catalysts, harsher conditions | 85–90% | >95% ee |

| Multi-step chemical synthesis | Precise control, broad substrate scope | Longer process, environmental concerns | Variable | High |

化学反応の分析

Types of Reactions: (2S,3S)-3-Aminobutan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form primary or secondary alcohols.

Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .

科学的研究の応用

Organic Synthesis

(2S,3S)-3-Aminobutan-2-ol hydrochloride is widely used in organic chemistry as a chiral building block for synthesizing complex organic molecules. Its chiral centers facilitate the formation of enantiomerically pure compounds, which are crucial in drug development and other applications.

Pharmaceutical Development

The compound is investigated for its potential use in developing pharmaceuticals, particularly chiral drugs. Its ability to selectively interact with biological targets makes it valuable for synthesizing active pharmaceutical ingredients (APIs) that require specific stereochemistry.

Biocatalysis

Recent studies have highlighted the role of (2S,3S)-3-Aminobutan-2-ol hydrochloride in biocatalytic processes. For instance, it has been used as a substrate in enzyme-catalyzed reactions involving carbonyl reductases derived from Lactobacillus fermentum, achieving high conversion rates and enantioselectivity in synthesizing small chiral amines.

Metabolic Studies

Research indicates that this compound plays a role in metabolic pathways related to amino acid metabolism and neurotransmitter synthesis. Its involvement in these pathways makes it a valuable tool for studying metabolic disorders and neurological conditions.

Case Study 1: Enzyme-Catalyzed Reactions

A study demonstrated that (2S,3S)-3-Aminobutan-2-ol hydrochloride was effectively used as a substrate in enzyme-catalyzed reactions involving carbonyl reductases from Lactobacillus fermentum. The compound underwent asymmetric reduction to yield high-purity products with significant enantioselectivity.

Case Study 2: Neuropharmacological Effects

In neuropharmacological research, this compound has been investigated for its potential effects on neurotransmitter systems. Preliminary findings suggest that it may influence GABAergic and glutamatergic signaling pathways, which are crucial for maintaining neuronal excitability and synaptic plasticity.

作用機序

The mechanism of action of (2S,3S)-3-Aminobutan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to enzymes and receptors, influencing their activity. This selective binding can modulate biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the compound’s role in the synthesis of active pharmaceutical ingredients .

類似化合物との比較

Comparison with Similar Compounds

The following table compares (2S,3S)-3-Aminobutan-2-ol hydrochloride with structurally related amino alcohol hydrochlorides, emphasizing differences in molecular structure, physicochemical properties, and applications:

Key Structural and Functional Differences

Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride () includes an ester group, improving bioavailability for prodrug applications .

Stability and Storage: The azetidine-containing compound () requires -20°C storage, indicating lower thermal stability than the target compound . The branched-chain amino acid derivative () also demands -20°C storage, likely due to hydrolytic sensitivity of the carboxylic acid group .

Applications: Compounds with aromatic groups (e.g., phenyl in ) are prioritized in drug design for membrane permeability .

Research Findings

- Crystallographic Insights: The target compound’s analogs, such as (2S,3S)-3-(1-adamantyl)-3-aminopropane-1,2-diol hydrochloride monohydrate (), exhibit layered crystal packing with hydrogen-bonded polar regions and nonpolar adamantane layers, a feature critical for stabilizing solid-state structures .

- Synthetic Utility: The branched amino alcohol in is synthesized via asymmetric catalysis, highlighting the role of stereochemistry in generating enantiopure pharmaceuticals .

生物活性

(2S,3S)-3-Aminobutan-2-ol hydrochloride, also known as (S,S)-3-amino-2-butanol hydrochloride, is a chiral compound that exhibits significant biological activity, making it an important intermediate in pharmaceutical synthesis and a subject of various biochemical studies. This article delves into its biological properties, mechanisms of action, and applications in scientific research.

Overview of the Compound

- Chemical Structure : (2S,3S)-3-Aminobutan-2-ol hydrochloride has the molecular formula CHClNO and a molecular weight of 125.60 g/mol.

- Physical Properties : It appears as a white crystalline powder that is soluble in water.

The biological activity of (2S,3S)-3-Aminobutan-2-ol hydrochloride is primarily attributed to its ability to selectively interact with various enzymes and receptors due to its chiral nature. This selective binding can modulate biochemical pathways, leading to therapeutic effects. The compound's mechanism involves:

- Enzyme Interaction : The compound acts as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.

- Receptor Binding : It may bind to neuronal receptors, potentially affecting neurotransmitter systems.

1. Pharmaceutical Synthesis

(2S,3S)-3-Aminobutan-2-ol hydrochloride serves as a crucial building block in the synthesis of enantiomerically pure pharmaceuticals. Its chiral properties allow for the development of drugs with specific therapeutic profiles.

2. Biocatalysis

Recent studies have highlighted the role of this compound in biocatalytic processes. For instance, native amine dehydrogenases have been utilized to achieve high conversion rates (up to 97.1%) in synthesizing small chiral amines from (2S,3S)-3-Aminobutan-2-ol . This demonstrates its utility in producing bioactive compounds with high enantioselectivity.

3. Metabolic Studies

Research indicates that (2S,3S)-3-Aminobutan-2-ol hydrochloride is involved in metabolic pathways related to amino acid metabolism and neurotransmitter synthesis. Its role in these pathways makes it a valuable compound for studying metabolic disorders.

Case Study 1: Enzyme-Catalyzed Reactions

A study demonstrated that (2S,3S)-3-Aminobutan-2-ol hydrochloride was effectively used as a substrate in enzyme-catalyzed reactions involving carbonyl reductases derived from Lactobacillus fermentum. The compound underwent asymmetric reduction to yield high-purity products with significant enantioselectivity .

Case Study 2: Neuropharmacological Effects

In neuropharmacological research, (2S,3S)-3-Aminobutan-2-ol hydrochloride has been investigated for its potential effects on neurotransmitter systems. Preliminary findings suggest that it may influence GABAergic and glutamatergic signaling pathways, which are crucial for maintaining neuronal excitability and synaptic plasticity .

Comparative Analysis

| Compound Name | Chiral Configuration | Biological Activity |

|---|---|---|

| (2S,3S)-3-Aminobutan-2-ol HCl | (2S,3S) | Enzyme substrate; neurotransmitter influence |

| (2R,3R)-Hydroxybupropion HCl | (2R,3R) | Antidepressant effects |

| (2S,3R)-3-Aminobutan-2-ol | (2S,3R) | Less selective enzyme interaction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。